1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound with significant relevance in medicinal chemistry. It features a complex structure that integrates both oxadiazole and triazole moieties, contributing to its biological activity. The compound's molecular formula is C7H7N5O3, with a molecular weight of 209.16 g/mol. Its synthesis and applications have been subjects of research due to its potential as an antibacterial agent and its interactions with various biological targets.
The synthesis of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves several key steps:
The synthesis can utilize microwave-assisted methods to enhance reaction rates and yields while minimizing solvent use. Recent advancements also include one-pot syntheses that streamline the process by combining multiple steps into a single reaction vessel .
The molecular structure of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid features:
The compound participates in various chemical reactions typical for triazoles and oxadiazoles:
These reactions are often facilitated by specific catalysts or reaction conditions that enhance yield and selectivity.
The mechanism of action for 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid primarily involves:
Experimental studies indicate that this compound interacts with specific enzyme active sites through hydrogen bonding and hydrophobic interactions .
The compound is typically characterized by:
Key chemical properties include:
The synthesis of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (molecular formula: C₉H₁₀N₄O₃) relies on convergent strategies that assemble the triazole and oxadiazole rings sequentially. A predominant approach involves cyclocondensation reactions starting from triazole-4-carboxylic acid precursors. For instance, 1,2,4-triazole-3-carboxylic acid undergoes esterification, followed by hydrazide formation (80–85% yield), setting the stage for oxadiazole ring closure [1] [8]. The hydrazide intermediate reacts with acetyl donors (e.g., acetic anhydride) under reflux to form 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, which is subsequently alkylated onto the triazole nitrogen [8].
An alternative carbon dioxide utilization route leverages hydrazide intermediates reacting with dry ice (CO₂) and potassium hydroxide (KOH). This method achieves 91% yield for the oxadiazole core by forming a potassium carboxylate intermediate, which acidifies to the final heterocycle [1]. Microwave irradiation further optimizes this step, reducing reaction times from hours to minutes (10 min at 140°C) while maintaining yields >85% [6].
Table 1: Key Synthetic Routes for the Hybrid Scaffold
Starting Material | Key Intermediate | Reaction Conditions | Yield (%) | |
---|---|---|---|---|
1,2,4-Triazole-3-carboxylic acid | Ethyl ester hydrazide | Acetic anhydride, 120°C, 4 h | 80 | |
Triazole-4-carbohydrazide | Potassium carboxylate adduct | Dry ice/KOH, 0°C, then acidification | 91 | |
4-(Triazol-1-yl)benzoic acid | Acyl chloride | N'-hydroxybenzimidamide, 80°C, 12 h | 75 | [3] |
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is pivotal for introducing the triazole moiety regioselectively. The reaction exploits the "spring-loaded" nature of azide-alkyne coupling, forming 1,4-disubstituted triazoles under mild conditions. For this compound, propargyl derivatives of 5-methyl-1,2,4-oxadiazole react with azido-containing carboxylic acids (e.g., 4-azidobenzoic acid) using Cu(I) catalysts (CuSO₄/sodium ascorbate) in tert-butanol/H₂O (1:1) at 25°C [2] [9]. This method achieves near-quantitative regioselectivity and 85–92% yields due to the thermodynamic drive of triazole formation (ΔG ≈ -55 kcal/mol) [2].
Microwave-assisted CuAAC accelerates the cycloaddition, completing reactions in 10 minutes at 80°C with no loss of regiocontrol [6]. The 1,2,3-triazole linker’s stability against metabolic degradation and hydrogen-bonding capability (dipole moment: ~5 D) enhances the molecule’s bioavailability, making it ideal for pharmacophore hybridization [9] [4].
Table 2: Click Chemistry Optimization Parameters
Catalyst System | Solvent | Temperature (°C) | Time (h) | Regioselectivity (1,4:1,5) | Yield (%) | |
---|---|---|---|---|---|---|
CuSO₄/Na ascorbate | t-BuOH/H₂O | 25 | 2 | >99:1 | 92 | |
CuI/DIPEA | DMF | 80 | 1.5 | 98:2 | 88 | |
CuCl₂/PMDETA | CH₃CN | 60 | 1 | 97:3 | 85 | [6] [9] |
Carboxyl group integrity during synthesis is challenging due to undesired decarboxylation or esterification. To mitigate this, late-stage carboxylation is employed: alkylation of triazole precursors with tert-butyl bromoacetate introduces a protected acid group, with subsequent deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) (0°C → 25°C, 4 h) [5] [8]. This approach avoids high-temperature steps that promote decarboxylation (>100°C).
Solvent and catalyst screening identified polar aprotic solvents (DMF, acetonitrile) as optimal for alkylation steps, minimizing hydrolysis side reactions. When using 1-butanol for oxadiazole-thioether cyclization, elevating temperatures to 140°C improved yields to 90%—far exceeding earlier methods (21% at 120°C in DMAc) [10]. Purification leverages reverse-phase chromatography (C18 column, H₂O/MeCN gradient) or crystallization from ethanol/H₂O (4:1), achieving >98% purity confirmed by HPLC [5] [8].
Table 3: Spectroscopic Signatures for Structural Validation
Technique | Key Signals | Assignment | |
---|---|---|---|
¹H NMR (DMSO-d₆, 400 MHz) | δ 2.40 (s, 3H), 5.90 (s, 2H), 8.25 (s, 1H), 13.10 (br s, 1H) | 5-Me oxadiazole; -CH₂-; triazole H; COOH | |
¹³C NMR (DMSO-d₆, 100 MHz) | δ 11.8, 42.5, 126.0, 140.2, 158.5, 166.2, 175.6 | Me; CH₂; triazole C; oxadiazole C; COOH | |
IR (KBr) | 1715 cm⁻¹ (C=O, carboxylic acid), 1620 cm⁻¹ (C=N oxadiazole), 1220 cm⁻¹ (C-O-C) | Carbonyl/heterocycle stretches | [1] [5] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1